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Cat. No.: B12437834

Get Quote

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-(3-
Chlorophenyl)thiazole-2-carbaldehyde

Executive Summary
5-(3-Chlorophenyl)thiazole-2-carbaldehyde is an advanced heterocyclic building block

(synthon) extensively utilized in medicinal chemistry and organic synthesis[1]. Featuring a

privileged thiazole scaffold—characterized by a five-membered aromatic ring containing

nitrogen and sulfur—this compound is highly valued for its diverse biological interactions and

structural versatility[1]. The strategic placement of a reactive carbaldehyde group at the C-2

position and a 3-chlorophenyl substituent at the C-5 position makes it an ideal precursor for

generating complex molecular entities, including novel therapeutic agents targeting various

pathological pathways[1].

Physicochemical Specifications
Accurate physicochemical profiling is critical for downstream synthetic planning and analytical

validation. The compound exhibits a molecular weight of 223.68 g/mol and a molecular formula

of C10H6ClNOS[1].
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Table 1: Core Physicochemical Properties

Property Specification

Molecular Formula C10H6ClNOS

Molecular Weight 223.68 g/mol

Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CN=C(S2)C=O

InChI Key OCRCTTJUZPGUDU-UHFFFAOYSA-N

Product Category Research Use Only (RUO)

Structural and Mechanistic Insights
The reactivity of 5-(3-chlorophenyl)thiazole-2-carbaldehyde is governed by its unique

electronic distribution. The thiazole core is an electron-rich heterocycle, yet the introduction of

the 3-chlorophenyl group at the C-5 position modulates its overall electron density. The primary

synthetic utility lies in the C-2 carbaldehyde group. The carbonyl carbon is highly electrophilic

due to the strong electron-withdrawing nature of the adjacent oxygen atom and the electron-

deficient C-2 position of the thiazole ring[1]. This facilitates a broad spectrum of chemical

transformations, including nucleophilic additions, cycloadditions, and the formation of hybrid

molecular scaffolds[1].

Synthetic Methodology: Vilsmeier-Haack
Formylation
The standard approach to synthesizing 5-(3-chlorophenyl)thiazole-2-carbaldehyde involves

the regioselective formylation of the 5-(3-chlorophenyl)thiazole core. The Vilsmeier-Haack

reaction is the preferred method, leveraging an electrophilic aromatic substitution

mechanism[1].

Standardized Protocol:

Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert

atmosphere (N2 or Ar). Slowly add Phosphorus oxychloride (POCl3) dropwise. Causality:

The reaction between DMF and POCl3 generates the highly reactive Vilsmeier-Haack
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electrophile (chloroiminium ion). Strict thermal control (0 °C) is mandatory to prevent the

exothermic decomposition of this intermediate.

Substrate Addition: Dissolve the starting material, 5-(3-chlorophenyl)thiazole, in a minimal

volume of dry DMF. Add this solution dropwise to the chloroiminium complex at 0 °C.

Reaction Progression: Gradually elevate the reaction temperature (typically to 80–100 °C)

and stir for 4–6 hours[1]. Causality: While the thiazole ring is susceptible to electrophilic

attack, sufficient thermal energy is required to overcome the activation barrier for substitution

at the C-2 position, ensuring high conversion rates.

Hydrolysis and Quenching: Pour the reaction mixture over crushed ice and neutralize with

saturated aqueous sodium acetate. Causality: Hydrolysis of the intermediate iminium salt is

strictly required to liberate the final aldehyde product. Neutralization prevents acid-catalyzed

degradation or unwanted side reactions.

Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers

with brine, dry over anhydrous Na2SO4, and purify via silica gel column chromatography.
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Figure 1: Vilsmeier-Haack synthesis and analytical validation workflow.

Analytical Characterization
To ensure the integrity of the synthesized synthon, rigorous analytical validation using Mass

Spectrometry (MS) and Proton Nuclear Magnetic Resonance (1H NMR) is required to form a

self-validating experimental loop[1].

Table 2: Analytical Characterization Markers

Technique Target Feature
Expected Signal /
Value

Mechanistic
Rationale

Mass Spectrometry Molecular Ion (M+) m/z 223

Corresponds to the

base molecular mass

containing the ^35Cl

isotope[1].

Mass Spectrometry M+2 Isotope Peak
m/z 225 (~3:1

intensity ratio)

Validates the

presence of a single

chlorine atom due to

the natural abundance

of the ^37Cl

isotope[1].

1H NMR
Aldehydic Proton

(CHO)

Singlet, δ 9.5 - 10.5

ppm

The strong electron-

withdrawing effect and

diamagnetic

anisotropy of the

carbonyl group heavily

deshield this

proton[1].

1H NMR
Thiazole Ring Proton

(H4)

Singlet, δ 7.5 - 8.5

ppm

Deshielded by the

aromatic ring current

of the thiazole

heterocycle[1].
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Downstream Applications
The C-2 carbaldehyde group serves as a versatile functional handle, enabling the synthesis of

diverse chemical entities[1]:

Oxidation: Conversion to 5-(3-chlorophenyl)thiazole-2-carboxylic acid using standard

oxidants (e.g., KMnO4 or Pinnick oxidation conditions)[1].

Reduction: Reduction to the primary alcohol,[5-(3-chlorophenyl)thiazol-2-yl]methanol,

typically utilizing sodium borohydride (NaBH4)[1].

Wittig Reactions: Transformation of the aldehyde into various alkene derivatives via reaction

with phosphonium ylides, a critical step in extending the carbon framework[1].

Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases),

which are highly valuable intermediates in the development of novel pharmacophores[1].

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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